3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine
Description
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a tertiary amine featuring a piperidine ring substituted with a methoxymethyl group at the 2-position, linked to a propane-1-amine chain.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-13-9-10-5-2-3-7-12(10)8-4-6-11/h10H,2-9,11H2,1H3 |
InChI Key |
YLZIRQGWIWVMER-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCCN1CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. This is followed by the reaction with 3-chloropropan-1-amine to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of receptor interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the overall pharmacological profile of the compound.
Comparison with Similar Compounds
The following analysis compares 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine with key analogs, focusing on structural features, synthesis, and biological activity.
Structural and Physicochemical Comparisons
Key Observations :
- Substitution at the 2-position (vs. 3- or 4-positions) may influence steric interactions with biological targets, as seen in anti-HIV-1 compounds .
Key Observations :
- Methyl-substituted analogs exhibit potent anti-HIV activity, suggesting that the methoxymethyl group in the target compound could modulate potency or toxicity .
- The absence of cytotoxicity (CC50 >100 μM) in methyl-substituted compounds highlights the safety profile of piperidine-based amines .
Pharmacokinetic and Toxicity Considerations
Biological Activity
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a piperidine derivative characterized by the presence of a methoxymethyl group attached to the piperidine ring. Its molecular formula is CHNO, and it possesses both amine and ether functionalities, which may influence its interaction with biological systems.
Interaction with Biomolecules
The compound has been studied for its interactions with various enzymes and proteins. It is hypothesized to modulate enzyme activity, potentially influencing metabolic pathways. For example, studies indicate that similar piperidine derivatives can act as enzyme inhibitors or activators, affecting cellular metabolism and signaling pathways.
Cellular Effects
Research suggests that 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine may influence cell signaling pathways, gene expression, and overall cellular metabolism. The compound could alter the expression of genes involved in metabolic processes, thereby impacting cellular functions and health .
Molecular Mechanisms
At the molecular level, 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine may exert its effects through several mechanisms:
- Receptor Modulation : It likely interacts with neurotransmitter receptors, particularly those involved in dopaminergic and glutamatergic signaling pathways. This interaction could lead to changes in neuronal activity and synaptic plasticity .
- Enzyme Interaction : The compound may bind to specific enzymes, leading to either inhibition or activation, thereby influencing metabolic flux within cells .
Animal Model Research
In animal models, the biological activity of 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine has been assessed for its effects on behavior and neurochemistry. Preliminary studies indicate that it may have neuroprotective properties, particularly in models of neurodegeneration .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of related compounds:
- Dopaminergic Activity : A study highlighted that piperidine derivatives exhibit selective activity at dopamine receptors, suggesting that 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine might also show similar selectivity, making it a candidate for treating neuropsychiatric disorders .
- Neuroprotective Effects : In models of induced neurodegeneration (e.g., MPTP-induced models), compounds similar to 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine have shown promise in protecting dopaminergic neurons from degeneration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
